(5S)-1-Boc-5-trifluoromethyl-D-proline
Description
Contextual Significance of Proline and its Fluorinated Analogues
Proline is a unique proteinogenic amino acid, distinguished by its secondary amine integrated into a five-membered pyrrolidine (B122466) ring. This cyclic structure imposes significant conformational constraints on the peptide backbone, restricting the Ramachandran space and influencing the formation of specific secondary structures like β-turns and polyproline helices. youtube.comnih.gov A key feature of proline is its propensity to adopt both cis and trans conformations of the preceding peptide bond, a characteristic that is critical for protein folding and function. nih.govfrontiersin.org
The strategic incorporation of fluorine atoms into the proline scaffold has emerged as a powerful tool in chemical biology and medicinal chemistry. biorxiv.org Fluorination can profoundly alter the physicochemical properties of the proline ring without significantly increasing its size, as fluorine is nearly isosteric with hydrogen. nih.gov These alterations include changes in polarity, hydrophobicity, and, most importantly, the conformational preferences of the ring pucker (the Cγ-endo vs. Cγ-exo conformation) and the cis/trans amide bond equilibrium. biorxiv.orgugent.beresearchgate.netnih.gov This ability to modulate peptide and protein conformation through "stereoelectronic effects" makes fluorinated prolines valuable for stabilizing desired structures and probing biological interactions. nih.gov
Rationale for Trifluoromethyl Substitution in Pyrrolidine Rings
Substituting a trifluoromethyl (-CF3) group onto the pyrrolidine ring introduces a unique combination of properties that are highly sought after in medicinal chemistry. nbinno.commdpi.com The -CF3 group is strongly electron-withdrawing and significantly more lipophilic than a single fluorine atom, which can enhance a molecule's metabolic stability and ability to cross biological membranes. mdpi.comnbinno.com
The key motivations for introducing a -CF3 group include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450. mdpi.com This can increase the half-life of a drug candidate in vivo.
Increased Lipophilicity: The -CF3 group enhances the lipophilicity (fat-solubility) of a molecule, which can improve its absorption and distribution within the body. mdpi.comresearchgate.net
Modulation of Basicity: The strong electron-withdrawing nature of the -CF3 group can lower the pKa of nearby amine groups, influencing molecular interactions and binding affinities. nbinno.com
Conformational Control: The steric bulk and electronic properties of the -CF3 group can exert a strong influence on the pyrrolidine ring's pucker and the cis/trans isomerism of the peptide bond, offering a route to control molecular shape. researchgate.net An abstract reporting on the synthesis of 5-(S)-trifluoromethylproline noted that the CF3 group decreases the energy barrier for trans to cis amide bond isomerization. researchgate.net
Substitution at the 5-position of the proline ring is particularly interesting as it is devoid of the "gauche effect" that influences substitutions at the 3 and 4-positions. Consequently, the conformational preferences of 5-substituted prolines are primarily guided by steric interactions. nih.gov Bulky substituents at this position, such as a dimethyl group, have been shown to strongly favor the cis conformation of the peptide bond. nih.gov
Position of (5S)-1-Boc-5-trifluoromethyl-D-proline within the Landscape of Modified Amino Acids
This compound is a highly specialized, non-natural amino acid that combines several strategic modifications, positioning it as a unique building block for advanced chemical synthesis.
The D-Proline Core: While L-amino acids are the standard in nature, D-amino acids are found in various organisms and are of great interest in medicinal chemistry. drugbank.com Incorporating D-amino acids, such as D-proline, into peptides renders them resistant to degradation by proteases, which are specific for L-amino acid sequences. This significantly enhances the stability and potential therapeutic utility of the resulting peptidomimetics. nih.gov The D-proline chemotype is found in several approved and investigational drugs. researchgate.net
5-Trifluoromethyl Substitution: As discussed, the -CF3 group at the 5-position offers a powerful means to modulate lipophilicity, metabolic stability, and conformational geometry. nih.govmdpi.com Its steric bulk is expected to influence the ring pucker and the population of cis and trans amide bond isomers. nih.gov
Specific Stereochemistry (5S): The defined stereochemistry at the 5-position is crucial. In a D-proline scaffold, a (5S) substituent creates a trans relationship relative to the carboxyl group at the 2-position. This precise spatial arrangement is critical for predictable interactions within a binding site or for inducing a specific peptide conformation.
Boc-Protection: The N-Boc (tert-butoxycarbonyl) group is a standard protecting group used in peptide synthesis. Its presence makes the molecule ready for incorporation into peptide chains using well-established solid-phase or solution-phase synthesis methodologies.
In essence, this compound is designed as a "high-information content" building block. It combines the proteolytic resistance of a D-amino acid with the potent physicochemical and conformational effects of a stereodefined 5-trifluoromethyl substituent. Its place in the landscape of modified amino acids is that of a precision tool for creating structurally complex and biologically robust peptides and peptidomimetics, intended for applications where stability, cell permeability, and specific conformational control are paramount.
Data Tables
Table 1: Comparison of Proline and Selected Fluorinated Analogues
| Compound | Key Feature | Primary Influence on Conformation |
| L-Proline | Natural imino acid | Constrains backbone; allows cis/trans isomerization. youtube.comnih.gov |
| trans-4-Fluoro-L-proline | Single fluorine substitution | Induces a Cγ-exo ring pucker via stereoelectronic effects. researchgate.netnih.gov |
| cis-4-Fluoro-L-proline | Single fluorine substitution | Induces a Cγ-endo ring pucker via stereoelectronic effects. researchgate.netnih.gov |
| 5,5-Dimethyl-L-proline | Gem-dimethyl substitution | Steric hindrance strongly favors a cis amide bond conformation. nih.gov |
| 5-Trifluoromethyl-proline | Trifluoromethyl substitution | Decreases trans to cis isomerization energy; steric and electronic effects. nih.govresearchgate.net |
Table 2: Physicochemical Properties of Key Functional Groups
| Functional Group | Hansch π Value (Lipophilicity) | Key Properties in Medicinal Chemistry |
| Hydrogen (-H) | 0.00 | Baseline reference |
| Methyl (-CH3) | +0.56 | Small, lipophilic, metabolically susceptible |
| Chlorine (-Cl) | +0.71 | Electron-withdrawing, lipophilic |
| Trifluoromethyl (-CF3) | +0.88 | Strongly electron-withdrawing, lipophilic, metabolically stable. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
(2R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-6(8(16)17)4-5-7(15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWYRHWSBFSGNX-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5s 1 Boc 5 Trifluoromethyl D Proline
Enantioselective Synthesis of Trifluoromethyl-Substituted Proline Scaffolds
The construction of trifluoromethyl-substituted proline scaffolds, particularly with the specific stereochemistry of (5S)-1-Boc-5-trifluoromethyl-D-proline, necessitates precise control over the formation of stereocenters. Enantioselective synthesis in this context leverages a variety of established and innovative chemical strategies to achieve high levels of purity.
Chiral Pool Approaches and Derivatization from Natural Amino Acids
A prevalent strategy for synthesizing optically active 2-trifluoromethylated pyrrolidines, the core of trifluoromethyl-proline, involves the use of chiral starting materials derived from the "chiral pool". nih.govacs.org This approach utilizes readily available and enantiomerically pure natural products, most commonly amino acids, as foundational scaffolds.
One notable method begins with L-pyroglutamic esters, which serve as a robust chiral template. The synthesis of enantiopure 5-(R)- and 5-(S)-trifluoromethylproline has been successfully achieved starting from this material. researchgate.net The inherent stereochemistry of the starting amino acid derivative guides the formation of the new stereocenter, reducing the complexity of the synthesis and ensuring a high degree of enantiomeric purity in the final product. Derivatization involves a sequence of reactions that modify the existing chiral molecule to introduce the desired trifluoromethyl group and establish the correct stereoconfiguration at the C-5 position. researchgate.net
Asymmetric Trifluoromethylation Reactions and Key Transformations
Asymmetric trifluoromethylation is a cornerstone of synthesizing the target compound. This involves the direct introduction of a CF₃ group onto a prochiral substrate in a stereoselective manner.
A key transformation in the synthesis of 5-trifluoromethylproline is the addition of the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, Me₃SiCF₃) to a carbonyl group. researchgate.netacs.org In a documented synthesis starting from L-pyroglutamic esters, the addition of the Ruppert-Prakash reagent to a key ketone intermediate is a critical step for introducing the trifluoromethyl moiety. researchgate.net This is often followed by an elimination reaction and, crucially, a selective reduction to set the final stereochemistry. researchgate.net
Another powerful strategy for building substituted pyrrolidines involves the organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins. nih.govacs.org This reaction proceeds under mild conditions and can produce Michael adducts—precursors to the cyclized pyrrolidine (B122466) ring—in high yields with excellent diastereo- and enantioselectivity. nih.govacs.org While this method generates 2-trifluoromethyl pyrrolidines with three contiguous stereocenters, the principles of asymmetric catalysis are broadly applicable to the construction of complex chiral molecules. nih.gov
Strategies for Stereocontrol and Diastereoselective Induction
Achieving the precise (5S) configuration in a D-proline framework requires meticulous stereocontrol. Diastereoselective induction is often accomplished through hydrogenation or reduction reactions where the stereochemical outcome is directed by existing chiral centers or catalysts.
In syntheses that proceed through unsaturated pyrroline (B1223166) intermediates (pyrrolines), a diastereoselective hydrogenation step is often employed to establish the final stereocenters. researchgate.net The choice of catalyst and reaction conditions is paramount. For instance, sterically directed hydrogenation and hydroxy-directed hydrogenation can lead to opposite diastereomers from a common precursor, offering a divergent approach to stereocontrolled synthesis. researchgate.net The substrate-controlled hydrogenation of a dehydroamino ester derivative is another key transformation that relies on the inherent chirality of the molecule to guide the addition of hydrogen from the less hindered face, thereby ensuring high diastereoselectivity. nih.gov
The catalytic hydrogenation of Michael adducts, formed from the reaction of trifluoromethylketones and nitroolefins, stereoselectively generates trifluoromethylated pyrrolidines. nih.govacs.org These reactions typically yield products with an all-cis relationship between the substituents, demonstrating excellent levels of diastereocontrol (>20:1 dr). acs.org
Table 1: Asymmetric Michael Addition for the Synthesis of γ-Nitro Trifluoromethyl Ketones (Pyrrolidine Precursors)
| 1,1,1-Trifluoromethylketone Donor | Nitroolefin Acceptor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
|---|---|---|---|---|
| 1a (R = Ph) | 2a (R' = Ph) | 96 | >20:1 | 96:4 |
| 1a (R = Ph) | 2b (R' = 4-MeOC6H4) | 98 | >20:1 | 96:4 |
| 1a (R = Ph) | 2c (R' = 4-FC6H4) | 98 | >20:1 | 97:3 |
| 1b (R = 2-MeOC6H4) | 2g (R' = 2-Thienyl) | 97 | >20:1 | 96:4 |
This table summarizes selected results from the organocatalytic asymmetric Michael addition, a key step in a de novo synthesis of substituted 2-trifluoromethyl pyrrolidines. The resulting adducts are hydrogenated to form the final pyrrolidine ring with high stereocontrol. Data sourced from nih.gov.
Role of Protecting Groups, specifically tert-Butoxycarbonyl (Boc)
In the synthesis of amino acids and their incorporation into peptides, protecting groups are indispensable tools. peptide.com The tert-Butoxycarbonyl (Boc) group plays a critical role in the synthesis of this compound. Its primary function is to temporarily block the secondary amine (the nitrogen atom of the pyrrolidine ring) to prevent it from participating in undesired side reactions, such as uncontrolled oligomerization, during subsequent chemical transformations. peptide.comontosight.ai
The Boc group is typically installed by reacting the proline derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.airsc.org This N-Boc protection is crucial for peptide synthesis, where the amino group of one amino acid must be protected while its carboxyl group is coupled to the amino group of another. ontosight.ai The Boc group is valued for its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions, often using trifluoroacetic acid (TFA), which generally does not affect other sensitive functional groups or protecting groups in the molecule. peptide.comontosight.ai
Advanced Synthetic Approaches and Methodological Innovations
Beyond classical derivatization and functional group manipulation, advanced synthetic methods offer novel and efficient routes to the core pyrrolidine structure. These approaches often build the ring system from simpler, acyclic precursors.
Cycloaddition Reactions in Pyrrolidine Ring Formation
Cycloaddition reactions represent a powerful and atom-economical strategy for constructing the five-membered pyrrolidine ring de novo. nih.gov The most common of these is the [3+2] cycloaddition, or 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile. researchgate.netnih.gov
In the context of proline synthesis, an azomethine ylide serves as the 1,3-dipole. acs.org These ylides can be generated in situ, for example, from the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. nih.govmdpi.com The subsequent reaction with a CF₃-substituted alkene (dipolarophile) can generate a trifluoromethylated pyrrolidine ring with a high degree of regio- and stereoselectivity. acs.org This formal (3+2)-annulation strategy allows for the rapid generation of molecular complexity from simple starting materials through asymmetric catalysis, providing an attractive alternative to chiral pool-based methods. nih.govacs.org
Functionalization of Fluorinated Heterocycles
The synthesis of trifluoromethyl-substituted prolines can be approached through the strategic functionalization of pre-existing fluorinated heterocyclic systems. This method leverages the availability of fluorinated starting materials and introduces the necessary functionality to construct the desired proline ring. While direct functionalization of a simple fluorinated heterocycle to yield this compound is a complex transformation, related strategies highlight the feasibility of such approaches.
One relevant strategy involves the diastereoselective synthesis of highly functionalized proline derivatives from trifluoromethyl-substituted precursors. mdpi.com For instance, a Cu(I)-catalyzed reaction between CF3-substituted allenynes and tosylazide can initiate a cascade of reactions, including a [3 + 2]-cycloaddition, to form the proline framework with high diastereoselectivity. mdpi.com This demonstrates how a trifluoromethyl group can be incorporated early in the synthetic sequence, with the heterocyclic ring being constructed around it.
Another approach involves the use of fluorinated building blocks in cycloaddition reactions. The unique electronic properties of fluorine-containing compounds can influence the stereochemical outcome of these reactions, making them attractive for the synthesis of complex molecules like fluorinated amino acids. mdpi.comenamine.net The development of novel synthetic routes using fluoroiodane reagents for the fluorocyclisation of unsaturated precursors to form fluorinated heterocycles also presents a promising avenue for accessing building blocks for compounds like this compound. le.ac.uk
Utilization of Chiral Auxiliaries and Catalytic Methods in Related Syntheses
Achieving the specific (5S) stereochemistry at the C5 position of 1-Boc-5-trifluoromethyl-D-proline necessitates the use of asymmetric synthesis techniques. Chiral auxiliaries and catalytic methods are paramount in controlling the stereochemical outcome of reactions leading to this and related fluorinated proline analogues. sigmaaldrich.comnih.gov
Chiral auxiliaries are temporarily attached to a substrate to direct the stereoselective formation of a new stereocenter. sigmaaldrich.com In the context of amino acid synthesis, chiral auxiliaries derived from readily available chiral pool molecules like ephedrine (B3423809) or oxazolidinones can be employed. sigmaaldrich.com For the synthesis of α-trifluoromethyl amines, nucleophilic additions to imines bearing a chiral auxiliary on the nitrogen atom have been a common strategy. nih.gov This approach allows for the diastereoselective introduction of the trifluoromethyl group, and subsequent removal of the auxiliary yields the enantiomerically enriched product.
In addition to stoichiometric chiral auxiliaries, catalytic enantioselective methods offer a more atom-economical approach. The development of catalytic enantioselective protocols for the synthesis of α-trifluoromethyl amines has grown significantly. nih.gov These methods often involve the use of chiral catalysts to control the stereochemistry of key bond-forming reactions. For example, proline-catalyzed direct Mannich reactions of aldehydes and N-PMP trifluoromethyl imine have been explored. nih.gov
Furthermore, biocatalytic strategies are emerging as powerful tools for the enantioselective synthesis of α-trifluoromethyl amines. rochester.edu Engineered enzymes, such as variants of cytochrome c552, have been shown to catalyze asymmetric N−H carbene insertion reactions to produce chiral α-trifluoromethyl amino esters with high enantioselectivity. rochester.edu Such biocatalytic methods could potentially be adapted for the synthesis of precursors to this compound.
The straightforward synthesis of enantiopure 5-(R)- and 5-(S)-trifluoromethylproline has been reported, with key steps involving a Ruppert-Prakash reagent addition to L-pyroglutamic esters, followed by an elimination and a selective reduction. researchgate.netresearchgate.net This highlights a practical approach to accessing the desired stereoisomers.
The following table summarizes some of the key synthetic strategies and their features:
| Synthetic Strategy | Key Features | Relevant Compounds | Citations |
| Functionalization of Fluorinated Heterocycles | Utilizes pre-existing fluorinated starting materials; often involves cycloaddition or cascade reactions. | CF3-substituted allenynes, Unsaturated oximes | mdpi.comle.ac.uk |
| Chiral Auxiliaries | Temporary attachment of a chiral group to direct stereoselective reactions. | Ephedrine derivatives, Oxazolidinones | sigmaaldrich.comnih.gov |
| Catalytic Enantioselective Methods | Employs chiral catalysts for asymmetric transformations; includes organocatalysis and transition metal catalysis. | Proline, Chinchonidine-derived catalysts | nih.govnih.gov |
| Biocatalysis | Utilizes engineered enzymes for highly enantioselective reactions. | Cytochrome c552 variants | rochester.edu |
| Diastereoselective Reduction | Selective reduction of a precursor to achieve the desired stereochemistry. | L-pyroglutamic esters | researchgate.netresearchgate.net |
Conformational Analysis and Stereochemical Characteristics
Intrinsic Conformational Preferences of Proline and Substituted Analogues
The conformation of a proline residue within a peptide is primarily defined by two key equilibria: the puckering of the five-membered pyrrolidine (B122466) ring and the cis-trans isomerism of the preceding peptide bond. nih.govnih.gov The cyclic nature of proline restricts the backbone dihedral angle φ to a narrow range (approximately -65° ± 25°), lending it a unique structural rigidity. nih.govrsc.org
The five-membered pyrrolidine ring of proline is not planar and adopts puckered conformations to relieve torsional strain. These puckers are typically described as envelope conformations, where one atom is out of the plane formed by the other four. The two predominant, low-energy conformations are termed Cγ-endo (down) and Cγ-exo (up), depending on whether the Cγ atom is displaced on the same or opposite side of the ring as the carboxyl group, respectively. nih.govresearchgate.net
In unsubstituted proline, the energy barrier between the endo and exo puckers is low (2–5 kcal mol⁻¹), allowing for rapid interconversion. nih.gov However, the two puckering states are not energetically equivalent and are correlated with the conformation of the peptide backbone. Crystal structure analyses of proteins have shown that while trans-proline residues are distributed almost evenly between the two forms, cis-proline residues show a strong preference for the DOWN (Cγ-endo) pucker. researchgate.netugent.be Specifically, trans-proline residues in α-helices favor the UP (Cγ-exo) pucker. researchgate.net This correlation highlights a crucial link between side-chain conformation and local secondary structure.
Stereoelectronic and Steric Effects of Trifluoromethyl Group on Conformation
The introduction of a substituent onto the pyrrolidine ring can significantly bias the endo/exo equilibrium through stereoelectronic and steric effects.
Stereoelectronic Effects: These are primarily observed with electronegative substituents at the C-3 or C-4 positions. The gauche effect, an orbital interaction, can stabilize a conformation where the electronegative group is axial to the ring. nih.govnih.govnih.gov For example, a 4R-fluoro substituent strongly favors an exo pucker, while a 4S-fluoro substituent favors an endo pucker. nih.govnih.gov
Steric Effects: These arise from the spatial bulk of a substituent, which will preferentially occupy a pseudo-equatorial position to minimize non-bonded interactions. pnas.org
For (5S)-1-Boc-5-trifluoromethyl-D-proline, the substitution is at the C-5 (or Cδ) position. This position is unique because it is not subject to the amide "gauche effect" that influences C-3 and C-4 substituents. nih.gov Therefore, the conformational preferences are guided almost exclusively by steric repulsions. nih.gov The bulky trifluoromethyl (CF₃) group at the C-5 position creates significant steric hindrance. In the trans conformation of the preceding amide bond, this bulky group clashes with the side chain of the preceding residue (Cα of residue i-1). nih.gov This steric repulsion destabilizes the trans isomer, making it less favorable compared to unsubstituted proline. nih.gov
Amide Bond Isomerism at Xaa-Proline Junctions
Unlike most other amino acids, which overwhelmingly favor a trans peptide bond (ω ≈ 180°), the energy difference between the trans and cis (ω ≈ 0°) conformations of an Xaa-Pro peptide bond is small. hw.ac.ukimrpress.com This is due to the unique structure of proline, where steric clashes exist in both states: between the Cα of the preceding residue and proline's Cδ in the trans form, and between the two Cα atoms in the cis form. nih.govnih.gov Consequently, the cis isomer is significantly populated in peptides and proteins, typically accounting for 5-10% of proline residues in disordered proteins and playing a critical role in protein folding, structure, and function. hw.ac.ukimrpress.comnih.gov
Substitution at the C-5 position directly impacts the steric clash that defines the cis/trans equilibrium. The presence of a bulky group like trifluoromethyl at the C-5 position exacerbates the steric repulsion with the preceding residue's side chain in the trans conformation. nih.gov This selectively destabilizes the trans state, thereby increasing the relative population of the cis conformer. nih.gov
Research has demonstrated that incorporating a CF₃ group at the C-5 position of proline leads to an increase in the cis conformer population and a decrease in the energy barrier for trans-to-cis isomerization. bohrium.comnih.govresearchgate.net This effect is dependent on the size of the substituent, with larger groups causing a greater shift toward the cis isomer.
| Substituent at C-5 | Ktrans/cis | % cis Population | Reference |
|---|---|---|---|
| -H (Unsubstituted) | ~19 | ~5% | nih.gov |
| -CH₃ (Methyl) | 4.6 | ~18% | nih.gov |
| -CF₃ (Trifluoromethyl) | 2.8 | ~26% | nih.gov |
| -C(CH₃)₃ (tert-Butyl) | 0.82 | ~55% | nih.gov |
Ktrans/cis is the ratio of the concentration of the trans isomer to the cis isomer at equilibrium. A lower value indicates a higher population of the cis isomer.
The ability to tune the cis/trans isomer ratio of a prolyl bond is a powerful tool in peptide design and chemical biology. By favoring the cis conformation, 5-trifluoromethylproline can be used to stabilize specific secondary structures, such as β-turns, which often feature a cis-proline residue. researchgate.netresearcher.life Proline is frequently found as a turn inducer in protein domains, and enhancing the stability of these turns is crucial in the design of peptidomimetics and bioactive peptides. researchgate.net The increased hydrophobicity imparted by the CF₃ group can also influence peptide properties like membrane permeability. Furthermore, the stabilization of a particular conformer can pre-organize a peptide for binding to its biological target, potentially increasing affinity and specificity. pnas.org
Spectroscopic and Computational Techniques for Conformational Elucidation
A combination of experimental and theoretical methods is employed to characterize the complex conformational equilibria of proline and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful experimental technique for studying proline isomerism in solution. nih.gov Because the interconversion between cis and trans isomers is slow on the NMR timescale (with an energy barrier of ~80 kJ/mol), distinct sets of signals for both conformers can often be observed for proline and its neighboring residues. hw.ac.ukimrpress.com The relative populations of the two isomers can be determined by integrating the corresponding peaks in ¹H NMR spectra. bohrium.com Furthermore, the introduction of a trifluoromethyl group allows for the use of ¹⁹F NMR, which provides a highly sensitive and direct probe of the local chemical environment with a wide chemical shift range and no background signal in biological systems. hw.ac.ukbohrium.com
Computational Chemistry: Theoretical methods, including quantum mechanics (QM) and molecular dynamics (MD) simulations, are used to model the potential energy surfaces of substituted prolines. researcher.lifenih.gov These calculations help predict the lowest energy conformations, estimate the energy differences between puckering states and cis/trans isomers, and rationalize the experimental observations. Conformational studies on trifluoromethylated proline surrogates have been used to select templates with increased rotational energy barriers for the design of enhanced β-turn inducers. researcher.life
X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides precise atomic coordinates of the molecule in the solid state. This offers a definitive picture of the ring pucker and amide bond conformation, although it represents a single, static state that may not fully reflect the dynamic equilibrium present in solution. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics
The stereochemical assignment of the trifluoromethyl group at the C5 position can be unequivocally determined through ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, as well as through Nuclear Overhauser Effect (NOE) correlations. The presence of the electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of neighboring protons, providing a clear spectral signature.
A key conformational feature of proline and its derivatives is the equilibrium between the cis and trans isomers of the X-Pro amide bond (in this case, the Boc-N bond). The energy barrier for interconversion between these two forms is high enough to allow for their simultaneous observation by NMR on the NMR timescale. The ratio of cis to trans conformers can be quantified by integrating the respective signals in the ¹H NMR spectrum. The trifluoromethyl group at the C5 position can sterically and electronically influence this equilibrium, often favoring one conformer over the other compared to unsubstituted proline.
Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for elucidating the three-dimensional structure and conformational dynamics. nih.govnih.govmdpi.com NOE cross-peaks arise from through-space interactions between protons that are in close proximity (typically < 5 Å). mdpi.com Analysis of NOESY spectra allows for the determination of the relative orientation of protons on the pyrrolidine ring and across the amide bond, thereby defining the ring puckering (endo/exo) and the cis/trans conformation of the Boc group. For instance, a strong NOE between the C5-H and a proton on the Boc group would be indicative of a specific rotameric state.
The table below summarizes the expected ¹H NMR chemical shifts for the two major conformers of this compound in a typical deuterated solvent like CDCl₃. The exact chemical shifts can vary based on solvent and temperature.
| Proton | Expected Chemical Shift (ppm) - trans isomer | Expected Chemical Shift (ppm) - cis isomer |
| C2-H (α-H) | 4.3 - 4.5 | 4.2 - 4.4 |
| C3-H₂ (β-H₂) | 1.9 - 2.2 | 1.8 - 2.1 |
| C4-H₂ (γ-H₂) | 2.0 - 2.3 | 1.9 - 2.2 |
| C5-H (δ-H) | 4.5 - 4.7 | 4.4 - 4.6 |
| Boc (t-butyl) | ~1.45 | ~1.40 |
Furthermore, ¹⁹F NMR provides a sensitive probe for the local environment of the trifluoromethyl group. The ¹⁹F chemical shift is highly sensitive to changes in conformation and solvent, making it a valuable tool for studying the conformational dynamics of peptides incorporating this amino acid. hw.ac.ukscispace.comenamine.net The observation of distinct ¹⁹F signals for the cis and trans isomers allows for an independent quantification of their populations. hw.ac.uk
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
The CD spectrum of a peptide is characterized by distinct electronic transitions of the peptide backbone amides in the far-UV region (190-250 nm). The shape and magnitude of the CD spectrum are highly sensitive to the secondary structure of the peptide.
The introduction of a trifluoromethyl group can significantly impact the conformational preferences of the peptide backbone. The steric bulk and the electronic properties of the CF₃ group can either stabilize or destabilize certain secondary structures. For instance, the incorporation of trifluoromethylated prolines has been shown to influence the propensity of a peptide to adopt a PPII helical conformation.
A typical CD spectrum for a peptide adopting a PPII helix shows a strong negative band around 206 nm and a weak positive band around 228 nm. researchgate.net The table below illustrates the characteristic CD spectral features for common peptide secondary structures.
| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Maximum (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~215 |
| Polyproline II (PPII) Helix | ~228 | ~206 |
| Random Coil | ~215 | ~195 |
By comparing the CD spectrum of a peptide containing this compound to that of its non-fluorinated counterpart, one can deduce the conformational effects of the trifluoromethyl substitution. An increase in the intensity of the characteristic PPII bands would suggest that the trifluoromethyl group stabilizes this conformation. Conversely, a shift towards a random coil spectrum would indicate a disruption of ordered structure. Such studies are crucial for the rational design of peptides with specific and predictable three-dimensional structures.
Advanced Computational Modeling: Molecular Dynamics and Quantum Mechanics
In conjunction with experimental techniques, advanced computational modeling provides invaluable atomic-level insights into the conformational landscape of this compound. Molecular Dynamics (MD) simulations and quantum mechanics (QM) calculations are powerful tools for exploring the potential energy surface, identifying stable conformers, and understanding the dynamics of conformational transitions. nih.govmasjaps.com
Molecular Dynamics (MD) simulations allow for the exploration of the conformational space of the molecule over time, providing a dynamic picture of its behavior in a simulated environment (e.g., in a solvent). nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can predict the preferred conformations, the energetics of different states, and the pathways of conformational change. For this compound, MD simulations can be used to investigate the cis/trans isomerization of the Boc-amide bond, the puckering of the pyrrolidine ring, and the rotational preferences of the trifluoromethyl group.
Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), offer a higher level of theory and can provide highly accurate information about the electronic structure, geometry, and relative energies of different conformers. masjaps.comnih.govacs.org DFT calculations can be used to optimize the geometries of the cis and trans isomers and the different ring puckers of this compound and to calculate their relative energies with high accuracy. These calculations can also predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computational models.
A typical workflow for the computational analysis of this compound would involve:
Conformational Search: Identifying all possible low-energy conformations of the molecule.
Geometry Optimization: Using DFT to find the precise geometry of each stable conformer.
Energy Calculations: Determining the relative energies of the conformers to predict their populations at a given temperature.
MD Simulations: Simulating the dynamic behavior of the molecule in solution to understand its conformational flexibility.
The table below presents a hypothetical comparison of the relative energies of the major conformers of this compound as calculated by DFT.
| Conformer | Ring Pucker | Relative Energy (kcal/mol) |
| trans | Cγ-exo | 0.00 |
| trans | Cγ-endo | 1.5 |
| cis | Cγ-exo | 2.5 |
| cis | Cγ-endo | 3.0 |
These computational approaches, when combined with experimental NMR and CD data, provide a comprehensive and detailed understanding of the conformational preferences and stereochemical characteristics of this compound, which is essential for its effective use in the design of novel peptides and therapeutic agents.
Research Applications in Asymmetric Organocatalysis
(5S)-1-Boc-5-trifluoromethyl-D-proline as a Chiral Organocatalyst
As a chiral organocatalyst, this compound leverages its well-defined stereochemistry to control the formation of new stereocenters in a reaction. The D-proline scaffold provides the fundamental chiral environment necessary for asymmetric induction.
Proline-catalyzed reactions generally proceed through one of two primary mechanistic pathways: an enamine cycle or an iminium ion cycle. In reactions involving carbonyl donors like ketones or aldehydes, the catalyst's secondary amine reacts to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile.
The stereochemical outcome of these reactions is determined in the subsequent carbon-carbon bond-forming step. The widely accepted model for explaining the high stereoselectivity involves a Zimmerman-Traxler-type transition state. wikipedia.org In the case of proline, this is a chair-like, six-membered ring arrangement involving the enamine, the electrophile, and the catalyst's carboxylate group. wikipedia.org This group acts as a Brønsted acid, activating the electrophile through hydrogen bonding and directing its approach to one face of the enamine. nih.gov
For this compound, the mechanism is modified. The presence of the Boc group on the nitrogen means the catalyst lacks the free carboxylic acid group that is pivotal in the classic proline mechanism. Catalysis, therefore, relies on the enamine formation from the secondary amine, but the transition state stabilization typically provided by the intramolecular hydrogen bond from the carboxylic acid is absent. Stereocontrol must arise from the steric hindrance imposed by the bulky Boc and trifluoromethyl groups, which effectively shield one face of the enamine intermediate, directing the electrophile to the opposite face. Computational studies on related proline derivatives have been instrumental in refining these transition-state models. nih.govacs.orgresearchgate.net
The introduction of a trifluoromethyl (CF3) group at the C-5 position of the proline ring has profound stereoelectronic effects that enhance catalytic performance. rsc.orgnih.gov
Electronic Effects : The CF3 group is a powerful electron-withdrawing group. nih.gov This property significantly reduces the basicity (and nucleophilicity) of the pyrrolidine (B122466) nitrogen. researchgate.net While this may slow the initial enamine formation, it makes the resulting enamine less reactive and more selective. Furthermore, the electron-withdrawing nature of the CF3 group can influence the acidity of protons on the pyrrolidine ring, potentially affecting the stability of intermediates and transition states. rsc.orgresearchgate.net
Increased Lipophilicity : The trifluoromethyl group increases the lipophilicity of the catalyst. rsc.org This can improve its solubility in common organic solvents used for organocatalytic reactions, leading to better catalyst performance and homogeneity. researchgate.net
Scope of Asymmetric Organic Reactions Catalyzed by Proline Derivatives
Proline and its derivatives are versatile catalysts for a wide array of asymmetric organic reactions. The structural modifications in this compound make it a potentially superior catalyst for reactions where high stereocontrol is paramount.
The direct asymmetric aldol (B89426) reaction, which couples a ketone or aldehyde donor with an aldehyde acceptor, is a cornerstone of organocatalysis. Proline-based catalysts have been shown to provide the aldol products with high diastereo- and enantioselectivity. sci-hub.rusemanticscholar.org The reaction is particularly effective for generating chiral β-hydroxy carbonyl compounds.
While specific data for this compound is not extensively documented, closely related fluorinated proline systems have been used effectively, particularly in reactions involving fluorinated substrates. researchgate.netresearchgate.net The enhanced steric shielding and modified electronics conferred by the CF3 group are expected to result in high selectivities.
Table 1: Representative Proline-Catalyzed Asymmetric Aldol Reactions
| Donor | Acceptor | Catalyst | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Cyclohexanone | 4-Nitrobenzaldehyde | L-Proline | 97 | 95:5 (anti:syn) | 96 (anti) | sci-hub.ru |
| Acetone | Isobutyraldehyde | L-Proline | 97 | - | 96 | semanticscholar.org |
| Propionaldehyde | Isobutyraldehyde | (S)-Proline | 82 | 24:1 (anti:syn) | >99 (anti) | princeton.edu |
| Cyclohexanone | Trifluoroacetaldehyde Ethyl Hemiacetal | L-Proline | 85 | 92:8 | 89 | researchgate.net |
The Mannich reaction is a three-component reaction that combines an aldehyde, an amine, and a carbonyl compound with an active α-hydrogen to produce β-amino carbonyl compounds. The direct, asymmetric organocatalytic version has become a powerful tool for synthesizing chiral amines and their derivatives. nih.gov Proline-based catalysts are highly effective, especially when using pre-formed N-Boc-imines as the electrophile. sigmaaldrich.com20.210.105
In this context, a catalyst like this compound would form an enamine with the carbonyl donor (e.g., an aldehyde or ketone). This enamine then attacks the N-Boc-imine. The stereochemical outcome is dictated by the transition state, where the steric bulk of the catalyst's CF3 and Boc groups would direct the facial attack on the imine. The high selectivities often observed in these reactions underscore the well-organized nature of the transition state assembly. nih.govnih.gov
Table 2: Proline-Catalyzed Asymmetric Mannich Reactions with N-Boc Imines
| Carbonyl Donor | N-Boc Imine derived from | Catalyst | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Acetone | p-Methoxyaniline | L-Proline | 50 | - | 94 | nih.gov |
| Propanal | N-Boc-p-anisylimine | (S)-Proline | 95 | >20:1 (syn:anti) | >99 (syn) | 20.210.105 |
| Cyclohexanone | N-Boc-benzaldimine | (S)-Proline | 90 | >95:5 (anti:syn) | >99 (anti) | sigmaaldrich.com |
The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another fundamental C-C bond-forming reaction efficiently catalyzed by proline derivatives. nih.gov The catalyst forms an enamine with a donor ketone or aldehyde, which then adds to a Michael acceptor like a nitroolefin. The stereochemistry is controlled by the catalyst, which directs the approach of the acceptor to the enamine. nih.gov Again, the steric and electronic properties of the CF3 and Boc groups in this compound would be critical for achieving high enantioselectivity.
Cascade reactions, where multiple bond-forming events occur in a single operation, represent a highly efficient synthetic strategy. Proline-based organocatalysts are adept at initiating such cascades, often starting with a Michael or Mannich reaction that generates an intermediate poised for a subsequent intramolecular cyclization (e.g., an aldol reaction). nih.govresearchgate.net This allows for the rapid construction of complex molecular architectures from simple starting materials with high stereocontrol.
Table 3: Asymmetric Michael Additions Catalyzed by Proline Derivatives
| Donor | Acceptor | Catalyst System | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Cyclohexanone | trans-β-Nitrostyrene | L-Proline derivative | 97 | 99:1 | 99 | nih.gov |
| Propanal | trans-β-Nitrostyrene | Proline/DBU | 91 | 95:5 (syn:anti) | 99 (syn) | nih.gov |
| Cyclohexanone | Nitrostyrene | C3-Symmetric Proline Catalyst | 95 | 99:1 | 98 | researchgate.net |
Other C-C and C-X Bond Forming Reactions
While proline and its simpler derivatives are well-known to catalyze aldol, Mannich, and Michael reactions, the unique electronic properties of fluorinated proline derivatives suggest their potential utility in a broader range of C-C and C-X bond-forming reactions. The strong electron-withdrawing nature of the trifluoromethyl group can enhance the acidity of the proline's carboxylic acid (if deprotected) or influence the nucleophilicity of the secondary amine, thereby altering the catalyst's behavior.
Although specific studies detailing the application of this compound in other C-C and C-X bond-forming reactions are not extensively documented, the broader class of fluorinated proline catalysts has been explored in various transformations. These include, but are not limited to, asymmetric fluorinations, trifluoromethylations, and cycloadditions. For instance, proline derivatives have been employed in the α-fluorination of aldehydes and ketones. The rationale behind using a catalyst like this compound would be to leverage the electronic effects of the CF3 group to fine-tune the reactivity of the enamine intermediate and enhance stereocontrol.
In the realm of C-X bond formation, derivatives of proline have been investigated for their ability to catalyze reactions such as aza-Henry reactions, which form a C-N bond. The stereochemical outcome of such reactions is often dictated by the catalyst's ability to organize the transition state through hydrogen bonding and steric interactions. The trifluoromethyl group in this compound could play a crucial role in modulating these interactions.
Diastereoselectivity and Enantioselectivity Control
The primary allure of chiral organocatalysts lies in their capacity to control the stereochemical outcome of a reaction, yielding products with high diastereoselectivity and enantioselectivity. The stereogenic centers on the proline ring are fundamental to inducing asymmetry. The substituent at the C-5 position is strategically positioned to influence the facial selectivity of the approach of the electrophile to the enamine or iminium ion intermediate.
The trifluoromethyl group is sterically demanding and electronically withdrawing. These characteristics are expected to exert a profound influence on the catalyst's conformation and its interactions within the transition state assembly. In proline-catalyzed reactions, the stereochemical model often involves a well-defined transition state where the catalyst, substrate, and electrophile are held in a rigid arrangement. The bulky CF3 group at the C-5 position can create a more defined chiral pocket, sterically shielding one face of the reactive intermediate and thereby directing the attack of the reaction partner to the opposite face. This can lead to high levels of enantioselectivity.
For instance, in a Michael addition reaction, the enamine formed from the catalyst and a donor molecule would adopt a conformation where the trifluoromethyl group dictates the orientation of the acceptor molecule. This control over the transition state geometry is crucial for achieving high diastereo- and enantioselectivities. While specific data for this compound is scarce, related fluorinated proline catalysts have demonstrated excellent stereocontrol in various asymmetric transformations.
Below is a representative table illustrating the kind of stereoselectivity that might be expected from trifluoromethyl-proline derivative catalysts in a generic asymmetric Michael addition reaction, based on findings for analogous compounds.
| Entry | Donor | Acceptor | Catalyst Loading (mol%) | Solvent | dr | ee (%) |
| 1 | Propanal | Nitrostyrene | 10 | Toluene | 95:5 | 98 |
| 2 | Cyclohexanone | β-Nitrostyrene | 15 | CHCl3 | 90:10 | 95 |
| 3 | Butanal | Chalcone | 10 | THF | >99:1 | 97 |
This data is illustrative and based on the performance of analogous fluorinated proline catalysts.
Catalyst Loading and Efficiency Considerations
The efficiency of an organocatalyst is a critical factor for its practical application and is often assessed by the required catalyst loading and the reaction time. High catalyst efficiency translates to lower costs and reduced environmental impact. The structural and electronic modifications of the proline scaffold, such as the introduction of a trifluoromethyl group, can have a significant impact on catalyst turnover frequency and stability.
The electron-withdrawing trifluoromethyl group can enhance the rate of enamine formation and subsequent reactions by increasing the acidity of the protonated enamine intermediate, which can accelerate the catalytic cycle. However, it might also affect the stability of the catalyst over the course of the reaction.
A common challenge in proline catalysis is the relatively high catalyst loadings (often 10-30 mol%) required to achieve good conversion and stereoselectivity. Research into more active proline derivatives aims to reduce these loadings. While there is a lack of specific data on the efficiency of this compound, studies on other highly substituted proline catalysts have shown that it is possible to achieve high yields and selectivities with catalyst loadings as low as 1-5 mol%.
The table below presents hypothetical efficiency data for a reaction catalyzed by a highly active proline derivative, illustrating the target for catalysts like this compound.
| Entry | Reaction Type | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | ee (%) |
| 1 | Aldol Reaction | 5 | 24 | 95 | 99 |
| 2 | Mannich Reaction | 2 | 48 | 92 | 97 |
| 3 | Michael Addition | 1 | 72 | 90 | >99 |
This data is illustrative and represents the goals for the development of efficient proline-based organocatalysts.
Emerging Research Directions and Future Perspectives
Development of Novel Derivatizations and Hybrid Structures
The unique structural and electronic properties of (5S)-1-Boc-5-trifluoromethyl-D-proline make it an attractive scaffold for creating novel derivatives and hybrid molecules. The trifluoromethyl group can significantly alter the pKa of nearby functional groups and influence molecular conformation, which are key considerations in medicinal chemistry and catalyst design.
Future research is likely to focus on several areas of derivatization:
Peptide Modifications: Incorporating this fluorinated proline into peptides is a primary area of interest. The trifluoromethyl group can enhance the metabolic stability of peptides by shielding the adjacent peptide bond from enzymatic cleavage. It also modulates the cis/trans isomerization of the amide bond, providing a tool to control peptide secondary structure.
Heterocyclic Conjugates: The proline ring serves as a versatile anchor for the synthesis of complex heterocyclic systems. Future work may involve using the carboxyl group or, after deprotection, the amine group as handles to construct novel hybrid molecules containing moieties such as oxadiazoles, triazoles, or other pharmacologically relevant heterocycles. These hybrid structures could lead to the discovery of new therapeutic agents with unique mechanisms of action.
Organometallic Complexes: The nitrogen atom of the proline ring can act as a ligand for various metals. Derivatization of this compound to create novel chiral ligands for asymmetric catalysis is a promising research avenue. The electronic-withdrawing nature of the CF3 group can tune the catalytic activity and selectivity of the resulting metal complexes.
Exploration of New Catalytic and Biocatalytic Applications
While proline and its derivatives are well-established organocatalysts, the unique properties of this compound suggest potential for new catalytic applications.
Asymmetric Organocatalysis: The stereoelectronic influence of the trifluoromethyl group could be harnessed to develop new, highly selective organocatalysts. Research may focus on its application in asymmetric aldol (B89426), Mannich, and Michael reactions, where the catalyst's conformation and acidity are crucial for achieving high enantioselectivity. The electron-withdrawing CF3 group is expected to increase the acidity of the carboxylic acid (after Boc deprotection), potentially leading to enhanced catalytic activity.
Biocatalysis and Enzyme Engineering: There is a growing interest in using engineered enzymes for the synthesis of chiral molecules. Future research could explore the use of this compound as a substrate for enzymes or as a building block to be incorporated into engineered enzymes. This could lead to novel biocatalytic routes for the synthesis of fluorinated pharmaceuticals and other high-value chemicals.
Advanced Computational Design for Property Prediction
Computational chemistry offers powerful tools for predicting the properties of molecules and guiding synthetic efforts. For this compound, computational studies will be instrumental in unlocking its full potential.
Conformational Analysis: The conformational preferences of the pyrrolidine (B122466) ring are significantly impacted by the bulky and electron-withdrawing trifluoromethyl group. Quantum mechanical calculations can provide detailed insights into the ring-puckering preferences and the rotational barriers of the molecule. This information is critical for designing peptides with specific secondary structures and for developing predictive models of catalyst performance.
Predictive Modeling for Drug Discovery: Molecular docking and dynamics simulations can be used to predict how molecules containing the this compound scaffold will interact with biological targets. These computational models can help prioritize synthetic targets and accelerate the drug discovery process by identifying derivatives with optimal binding affinities and pharmacokinetic properties.
The table below summarizes key computational parameters that are central to these predictive studies.
| Computational Parameter | Relevance to this compound | Potential Application |
| Ring Pucker Conformation | The CF3 group influences the endo/exo pucker of the pyrrolidine ring. | Design of conformationally constrained peptides and catalysts. |
| Amide Bond Isomerization | The electronic effect of the CF3 group affects the energy barrier between cis and trans isomers. | Control of peptide and protein secondary structure. |
| pKa Prediction | The inductive effect of the CF3 group lowers the pKa of the carboxylic acid and influences the basicity of the nitrogen. | Prediction of reactivity in catalytic cycles and physiological conditions. |
| Molecular Docking Scores | Predicts the binding affinity of derivatives to protein targets. | Virtual screening and lead optimization in drug discovery. |
Broader Applications in Chemical Biology and Materials Science
Beyond its traditional role in medicinal chemistry, the unique properties of this compound open up possibilities in the broader fields of chemical biology and materials science.
Chemical Biology Probes: The fluorine atom can be used as a sensitive probe for 19F NMR studies. Incorporating this fluorinated proline into peptides or other bioactive molecules allows for non-invasive monitoring of their interactions with biological systems. This can provide valuable information on binding events, conformational changes, and metabolic fate.
Fluorinated Materials: There is a growing interest in fluorinated polymers and materials due to their unique properties, including thermal stability, chemical resistance, and hydrophobicity. While not a direct application, this compound could serve as a chiral building block for the synthesis of novel, highly ordered fluorinated materials, such as self-assembling peptides or chiral polymers with unique optical properties.
The table below outlines potential applications in these expanded fields.
| Field | Potential Application of this compound | Rationale |
| Chemical Biology | Development of 19F NMR probes for in-vivo imaging and interaction studies. | The trifluoromethyl group provides a clear and sensitive NMR signal. |
| Materials Science | Synthesis of chiral liquid crystals. | The rigid, chiral structure of the proline ring can induce self-assembly into ordered phases. |
| Materials Science | Creation of fluorinated, biocompatible polymers. | The fluorine content can enhance thermal stability and hydrophobicity for specialized biomedical applications. |
Q & A
Q. How can researchers optimize the synthesis of (5S)-1-Boc-5-trifluoromethyl-D-proline to improve enantiomeric purity?
- Methodological Answer : Enantiomeric purity is critical for chiral compounds. Use chiral HPLC (e.g., Chiralpak IA/IB columns) with mobile phases like hexane/isopropanol (90:10 v/v) to monitor purity during synthesis . Boc-protection under anhydrous conditions (e.g., Boc₂O, DMAP in DCM) minimizes racemization. Post-synthesis, recrystallization in ethyl acetate/hexane mixtures enhances purity, as trifluoromethyl groups influence crystal lattice stability .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine NMR (500 MHz, CDCl₃) and NMR to confirm trifluoromethyl incorporation and stereochemistry. Key peaks: Boc-group tert-butyl (~1.4 ppm) and proline ring protons (3.0–4.5 ppm). FT-IR (ATR mode) identifies carbonyl stretches (Boc: ~1680 cm⁻¹; proline: ~1740 cm⁻¹). High-resolution mass spectrometry (HRMS-ESI) validates molecular ion [M+H]⁺ with <2 ppm error .
Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The electron-withdrawing trifluoromethyl group increases resistance to hydrolysis at acidic pH (2.0–4.0) but may reduce thermal stability above 100°C. Use phosphate buffers (pH 3.0–7.4) to simulate physiological conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments between computational predictions and experimental data (e.g., X-ray vs. NMR)?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing. Perform X-ray crystallography (Mo Kα radiation, 100 K) for unambiguous confirmation. Compare experimental NMR chemical shifts with DFT calculations (B3LYP/6-311+G(d,p)) in implicit solvent models (e.g., PCM for DMSO). Adjust force fields in MD simulations to account for fluorine’s electronegativity .
Q. How can researchers design experiments to probe the compound’s chiral stability in protic solvents during peptide coupling?
- Methodological Answer : Use NMR to track epimerization in real-time under coupling conditions (e.g., HATU/DIPEA in DMF). Compare D-proline vs. L-proline derivatives. For kinetic studies, employ Arrhenius plots (20–60°C) to calculate activation energy. Additives like HOAt or Oxyma Pure reduce racemization by stabilizing activated intermediates .
Q. How to address discrepancies in biological activity data across cell-based vs. cell-free assays?
- Methodological Answer : Cell membranes may limit permeability due to the Boc group’s hydrophobicity. Quantify intracellular concentrations via LC-MS/MS. Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., HEK293) assays. Use prodrug strategies (e.g., ester hydrolysis) to enhance bioavailability and reconcile activity differences .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
